molecular formula C19H32BNO4 B12341115 tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B12341115
M. Wt: 349.3 g/mol
InChI Key: GFMVPXYBJVBGHY-RTSGMKEQSA-N
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Description

2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is a heterocyclic compound with a unique structure that includes a boron atom. This compound is often used as a building block in organic synthesis due to its stability and reactivity. Its molecular formula is C14H24BNO2, and it has a molecular weight of 249.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a boronic ester. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to room temperature. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, reduced boron species, and substituted pyrrolidine derivatives .

Scientific Research Applications

2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine involves its interaction with various molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition. The compound can also participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H32BNO4

Molecular Weight

349.3 g/mol

IUPAC Name

tert-butyl 2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-9-7-8-15(21)20-24-14-11-12-10-13(18(12,4)5)19(14,6)25-20/h12-15H,7-11H2,1-6H3/t12-,13-,14+,15?,19-/m0/s1

InChI Key

GFMVPXYBJVBGHY-RTSGMKEQSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4CCCN4C(=O)OC(C)(C)C

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)OC(C)(C)C

Origin of Product

United States

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